2-bromo-4-tert-butyl-N-methylaniline
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Overview
Description
2-Bromo-4-tert-butyl-N-methylaniline is an organic compound with the molecular formula C11H16BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-N-methylaniline typically involves multiple steps:
Nitration: The starting material, 4-tert-butylaniline, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group, forming 2-amino-4-tert-butylaniline.
Bromination: Finally, the amine group is brominated to yield 2-bromo-4-tert-butylaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-N-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where the bromine atom is substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for the reduction of nitro groups.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Electrophilic Substitution: Products where the bromine atom is replaced by other electrophiles.
Nucleophilic Substitution: Products where the bromine atom is replaced by nucleophiles such as hydroxide (OH-) or amines.
Scientific Research Applications
2-Bromo-4-tert-butyl-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-tert-butyl-N-methylaniline involves its interaction with various molecular targets. The bromine and tert-butyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrogen atom, being part of an aniline derivative, can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylaniline: Similar structure but lacks the N-methyl group.
2-Bromo-4-methylaniline: Similar structure but has a methyl group instead of a tert-butyl group at the 4-position.
4-Bromo-2-tert-butylaniline: Similar structure but with different substitution positions.
Uniqueness
2-Bromo-4-tert-butyl-N-methylaniline is unique due to the presence of both the tert-butyl and N-methyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C11H16BrN |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-N-methylaniline |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3 |
InChI Key |
KVJYILDIVAMHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC)Br |
Origin of Product |
United States |
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